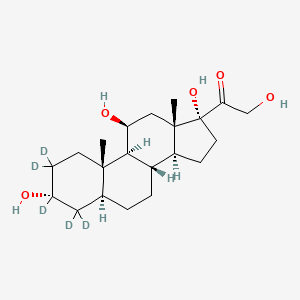

Allotetrahydrocortisol-d5

Beschreibung

Eigenschaften

Molekularformel |

C21H34O5 |

|---|---|

Molekulargewicht |

371.5 g/mol |

IUPAC-Name |

2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D2,9D2,13D |

InChI-Schlüssel |

AODPIQQILQLWGS-BPZVHUKSSA-N |

Isomerische SMILES |

[2H][C@]1(C(C[C@]2([C@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)C)([2H])[2H])O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Allotetrahydrocortisol-d5: An In-depth Technical Guide for Researchers

Introduction

Allotetrahydrocortisol (B135583) (allo-THF), also known as 5α-Tetrahydrocortisol, is a primary metabolic byproduct of cortisol, the body's main glucocorticoid hormone. The quantification of allo-THF is a critical tool for researchers and clinicians in assessing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, understanding stress responses, and investigating various endocrine disorders. Allotetrahydrocortisol-d5 is the deuterium-labeled analogue of allo-THF. Its primary application in a research and drug development setting is as an internal standard for quantitative analysis by mass spectrometry (MS) and as a tracer for metabolic studies.[1] The stable isotope label ensures that it behaves chemically and physically similarly to the endogenous analyte, allowing for accurate and precise quantification by correcting for variations during sample preparation and analysis.

Core Function and Mechanism of Action

Allotetrahydrocortisol itself is an inactive metabolite of cortisol and does not possess glucocorticoid activity. Its significance lies in its role as a biomarker of cortisol metabolism. The production of allo-THF is primarily mediated by the enzyme 5α-reductase, which converts cortisol to dihydrocortisol, followed by the action of 3α-hydroxysteroid dehydrogenase.[2][3] The levels of allo-THF in biological fluids, such as urine, reflect the peripheral metabolism of cortisol.

Elevated or suppressed levels of allo-THF can be indicative of various physiological and pathological states:

-

Increased 5α-reductase activity: Conditions such as obesity, polycystic ovary syndrome (PCOS), and hyperthyroidism can lead to increased 5α-reductase activity, resulting in higher levels of allo-THF.

-

Adrenal Gland Function: The overall output of cortisol metabolites, including allo-THF, provides an integrated picture of adrenal cortisol production over time.

-

Stress Response: Chronic stress can alter the metabolic clearance of cortisol, which can be monitored by measuring its metabolites.

This compound, being a stable isotope-labeled standard, does not have a biological function. Instead, it is a critical tool in the analytical workflow for the accurate measurement of endogenous allotetrahydrocortisol. When added to a biological sample at a known concentration, it co-elutes with the unlabeled analyte during chromatography and is distinguished by its higher mass in the mass spectrometer. This allows for the precise quantification of the endogenous compound, as the ratio of the analyte to the internal standard remains constant even if there are losses during sample processing.

Quantitative Data

The following tables summarize the key quantitative data for Allotetrahydrocortisol and its deuterated form, this compound.

Table 1: Physical and Chemical Properties of Allotetrahydrocortisol

| Property | Value |

| Molecular Formula | C₂₁H₃₄O₅ |

| Molecular Weight | 366.49 g/mol |

| CAS Number | 302-91-0 |

| Appearance | Solid |

| Melting Point | 244.5 °C |

| IUPAC Name | (3α,5α,11β,17α,21)-3,11,17,21-Tetrahydroxypregnan-20-one |

Table 2: Technical Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₉D₅O₅ |

| Molecular Weight | 371.52 g/mol |

| CAS Number | 2687961-06-2 |

| Isotopic Purity | ≥98 atom % D |

| Mass Shift | M+5 |

| Common Form | Solution in methanol (B129727) or neat solid |

| Storage Temperature | -20°C |

Signaling and Metabolic Pathways

The metabolic pathway from cortisol to allotetrahydrocortisol is a key component of glucocorticoid catabolism. The following diagram illustrates this pathway.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of urinary steroids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of urinary cortisol metabolites.

Protocol: Quantification of Urinary Allotetrahydrocortisol using LC-MS/MS with this compound Internal Standard

Objective: To accurately quantify the concentration of allotetrahydrocortisol in human urine samples.

Materials:

-

Human urine samples

-

This compound solution (e.g., 1 µg/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 1 mL of the supernatant to a clean glass tube.

-

Spike each sample with 50 µL of the this compound internal standard solution (final concentration, e.g., 50 ng/mL). Vortex for 10 seconds.

-

Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.5).

-

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

-

Elute the steroids with 3 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Gradient: A suitable gradient to separate the analytes of interest (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) transitions:

-

Allotetrahydrocortisol (Quantifier): m/z 367.2 -> 349.2

-

Allotetrahydrocortisol (Qualifier): m/z 367.2 -> 331.2

-

This compound (Internal Standard): m/z 372.2 -> 354.2

-

-

Optimize other MS parameters such as collision energy, cone voltage, and source temperature for the specific instrument used.

-

-

-

Data Analysis:

-

Integrate the peak areas for the quantifier MRM transitions of both endogenous allotetrahydrocortisol and the this compound internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of allotetrahydrocortisol in the unknown samples by comparing their area ratios to a calibration curve prepared with known concentrations of non-labeled allotetrahydrocortisol and a constant concentration of the internal standard.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the quantification of urinary steroids using an internal standard and LC-MS/MS.

References

Allotetrahydrocortisol-d5 chemical properties and structure

An In-depth Technical Guide to Allotetrahydrocortisol-d5

This compound is the deuterated form of Allotetrahydrocortisol (also known as 5α-Tetrahydrocortisol), a significant metabolite of the primary glucocorticoid hormone, cortisol.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative bioanalytical studies using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its application is crucial for accurately measuring the levels of endogenous Allotetrahydrocortisol in biological matrices, which provides insights into adrenal function, stress responses, and the overall metabolism of cortisol.[2]

Chemical Properties and Structure

This compound is structurally identical to its endogenous counterpart, with the exception of five deuterium (B1214612) atoms incorporated into the A-ring of the steroid structure.[3] This mass shift allows it to be distinguished from the non-labeled analyte by mass spectrometry, while maintaining nearly identical chemical and physical properties, making it an ideal internal standard.

Structure:

-

Systematic Name: 3α,11β,17α,21-tetrahydroxy-5α-[1,2,3,4,5-²H₅]pregnan-20-one[3]

-

Synonyms: 5α-Tetrahydrocortisol-d5, allo-THF-d5[3]

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₉D₅O₅ | Inferred from[4][5] |

| Molecular Weight | 371.5 g/mol | Calculated based on[4] |

| CAS Number | 2687961-06-2 | [1] |

| Appearance | Solid (for non-deuterated form) | [4] |

| Melting Point | 244.5 °C (for non-deuterated form) | [4] |

| Parent Compound | Allotetrahydrocortisol (CAS: 302-91-0) | [4] |

Biological Role and Metabolic Pathway

Allotetrahydrocortisol is a downstream metabolite of cortisol, the body's primary stress hormone produced by the adrenal cortex.[1][6] The metabolic pathway involves the irreversible conversion of cortisol in tissues such as the liver.[7] This process is catalyzed by a series of enzymes, primarily 5α-reductase and 3α-hydroxysteroid dehydrogenases (3α-HSDs).[7]

The measurement of the ratio of cortisol metabolites (like Allotetrahydrocortisol and Tetrahydrocortisol) to cortisone (B1669442) metabolites (like Tetrahydrocortisone) in urine is a key indicator of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme activity, which has implications in various diseases.[7][8] Elevated levels of Allotetrahydrocortisol can signify increased cortisol production, potentially linked to chronic stress or adrenal disorders.[2]

Cortisol to Allotetrahydrocortisol Metabolic Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Allo-Tetrahydrocortisol (5a-THF) - Balance Hormone Profile (Dried Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5alpha-Tetrahydrocortisol | C21H34O5 | CID 92748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Allo-Tetrahydrocortisol - MALE: First AM Comp - Urine Profile + Metabolites (Physicians Lab) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of Allotetrahydrocortisol-d5 in Advancing Cortisol Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisol, a primary glucocorticoid hormone, is central to a multitude of physiological processes, including stress response, metabolism, and immune function. Dysregulation of cortisol levels is implicated in a range of pathologies, from Cushing's syndrome to adrenal insufficiency. Consequently, the precise and accurate quantification of cortisol and its metabolites is paramount for both clinical diagnostics and therapeutic development. Allotetrahydrocortisol (B135583) (aTHF), a key downstream metabolite of cortisol, provides a window into the activity of crucial steroid-metabolizing enzymes. This technical guide delves into the pivotal role of its deuterated stable isotope, Allotetrahydrocortisol-d5 (aTHF-d5), in enhancing the reliability and accuracy of cortisol metabolism studies, with a focus on mass spectrometry-based methodologies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, mitigating variability inherent in sample preparation and analysis.[1] aTHF-d5, by virtue of its chemical identity to the endogenous analyte, co-elutes chromatographically and experiences similar ionization effects, thereby enabling highly accurate quantification through isotope dilution mass spectrometry.[2] This guide will provide an in-depth overview of its application, including relevant experimental protocols and data presentation.

Cortisol Metabolism: The Significance of Allotetrahydrocortisol

Cortisol undergoes extensive metabolism, primarily in the liver, to form a variety of metabolites that are then excreted in the urine. The metabolic pathway leading to the formation of allotetrahydrocortisol is governed by the activity of specific enzymes, most notably 5α-reductase. A simplified overview of this pathway is presented below.

The ratio of 5α-reduced metabolites (like aTHF) to 5β-reduced metabolites (like tetrahydrocortisol) can serve as an indicator of 5α-reductase activity, an enzyme implicated in various physiological and pathological conditions.[3] Therefore, the accurate measurement of aTHF is crucial for a comprehensive understanding of cortisol metabolism.

Quantitative Analysis using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and specific quantification of steroid hormones and their metabolites.[4] The use of a stable isotope-labeled internal standard, such as aTHF-d5, is integral to a robust and reliable LC-MS/MS method.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for the analysis of cortisol and its metabolites, including allotetrahydrocortisol, in human urine. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Cortisol | Cortisone | Allotetrahydrocortisol | Tetrahydrocortisol | Tetrahydrocortisone |

| Quantification Range (ng/mL) | 0.1 - 120 | 0.1 - 120 | 1 - 120 | 1 - 120 | 1 - 120 |

| Recovery (%) | >89 | >89 | >89 | >89 | >89 |

| Coefficient of Variation (%) | <10 | <10 | <10 | <10 | <10 |

| Accuracy (%) | 85 - 105 | 85 - 105 | 85 - 105 | 85 - 105 | 85 - 105 |

Data adapted from a study on the simultaneous determination of urinary steroids.[5]

Mass Spectrometry Parameters: MRM Transitions

The table below provides the known MRM transitions for unlabeled allotetrahydrocortisol.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Allotetrahydrocortisol | 367.2 | 349.2 |

| Predicted this compound | 372.2 | Predicted based on fragmentation |

Researchers should experimentally determine the optimal MRM transitions for this compound on their specific instrument.

Experimental Protocols

The following section outlines a representative experimental protocol for the analysis of urinary cortisol metabolites using this compound as an internal standard. This protocol is a composite based on established methods for urinary steroid profiling.[6]

I. Sample Preparation

-

Urine Sample Collection and Storage: Collect a 24-hour urine sample without preservatives. Aliquot and store at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples on ice. To a 1 mL aliquot of urine, add a known concentration of this compound (e.g., 50 ng/mL in methanol). Vortex briefly.

-

Enzymatic Hydrolysis (for total metabolite concentration):

-

Add 1 mL of acetate (B1210297) buffer (pH 5.0) to the spiked urine sample.

-

Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

-

Incubate at 55°C for 2 hours.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Load the hydrolyzed (or non-hydrolyzed for free metabolites) urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interfering polar compounds.

-

Elute the steroids with 3 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

II. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 40% to 90% B over 10 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.

-

MRM Transitions: Utilize the predetermined MRM transitions for all analytes and the internal standard.

-

Experimental Workflow Diagram

The logical flow of the experimental protocol can be visualized as follows:

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of cortisol metabolism. Its use as an internal standard in LC-MS/MS assays significantly enhances the accuracy, precision, and reliability of quantitative measurements of allotetrahydrocortisol. This, in turn, allows for a more nuanced understanding of the activities of key steroidogenic enzymes and their roles in health and disease. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust and reliable analytical methods for the comprehensive assessment of cortisol metabolism, ultimately facilitating advancements in endocrinology and pharmaceutical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

Allotetrahydrocortisol-d5 as a Biomarker in Adrenal Insufficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenal insufficiency (AI) is a disorder characterized by inadequate production of cortisol and, in some cases, aldosterone (B195564) from the adrenal glands. This can result from primary adrenal failure (Addison's disease) or secondary/tertiary causes related to the pituitary or hypothalamus.[1] Diagnosis and management of AI rely on accurate measurement of cortisol and its metabolites. Urinary steroid profiling, particularly using mass spectrometry, has emerged as a powerful tool for assessing adrenal function.[2] This guide focuses on allotetrahydrocortisol (B135583) (aTHC), a key metabolite of cortisol, and its deuterated form, allotetrahydrocortisol-d5 (aTHC-d5), in the context of adrenal insufficiency. We will explore the utility of aTHC as a potential biomarker and the role of aTHC-d5 as an internal standard for its precise quantification.

Pathophysiology of Adrenal Insufficiency and Cortisol Metabolism

The hypothalamic-pituitary-adrenal (HPA) axis regulates cortisol production. In adrenal insufficiency, this axis is disrupted, leading to decreased cortisol secretion. Cortisol is extensively metabolized in the liver, primarily by 5α- and 5β-reductases and 11β-hydroxysteroid dehydrogenases, before being excreted in the urine as various metabolites.[3] The main metabolites include tetrahydrocortisol (B1682764) (THF), allotetrahydrocortisol (aTHC), and tetrahydrocortisone (B135524) (THE). The relative amounts of these metabolites can reflect the activity of the metabolizing enzymes and overall cortisol production.[4]

dot

Caption: Simplified signaling pathway of the HPA axis and cortisol metabolism.

Allotetrahydrocortisol as a Biomarker for Adrenal Insufficiency

Recent studies have highlighted the potential of urinary cortisol metabolite profiling in assessing patients with adrenal insufficiency. A key finding is the alteration in the ratios of different cortisol metabolites in these patients compared to healthy individuals.

Quantitative Data

A study comparing urinary steroid metabolites in 50 patients with primary adrenal insufficiency (Addison's disease) on thrice-daily hydrocortisone (B1673445) (TID-HC) replacement therapy with 124 healthy controls revealed significant differences in cortisol metabolism.[4] The table below summarizes the key findings related to allotetrahydrocortisol (referred to as 5α-tetrahydrocortisol or 5α-THF in the study) and other relevant metabolites.

| Analyte/Ratio | Patients with Adrenal Insufficiency (TID-HC) (n=50) | Healthy Controls (n=124) | P-value |

| Total Cortisol Metabolites (nmol/24h) | 10288 ± 5044 | 6940 ± 2933 | < .001 |

| Tetrahydrocortisol (THF) (nmol/24h) | 2405 ± 1472 | 1664 ± 738 | < .001 |

| Allotetrahydrocortisol (aTHC) (nmol/24h) | 1858 ± 1098 | 1374 ± 650 | < .001 |

| Tetrahydrocortisone (THE) (nmol/24h) | 3097 ± 1533 | 2469 ± 1098 | < .01 |

| (THF + aTHC) / THE Ratio | 1.49 ± 0.58 | 1.25 ± 0.38 | < .05 |

Data are presented as mean ± standard deviation.

These findings indicate that even with hydrocortisone replacement, patients with primary adrenal insufficiency exhibit an altered urinary cortisol metabolome compared to healthy controls. Specifically, the excretion of total cortisol metabolites, THF, and aTHC are significantly higher. The ratio of (THF + aTHC) to THE is also elevated, suggesting a potential shift in the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4]

The Role of this compound in Quantitative Analysis

In quantitative mass spectrometry-based assays, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound (aTHC-d5) serves as an ideal internal standard for the measurement of endogenous aTHC. By adding a known amount of aTHC-d5 to a urine sample prior to analysis, any variations in sample preparation, extraction efficiency, and instrument response can be corrected for, ensuring a reliable quantification of the native analyte.

dot

Caption: Workflow for the quantitative analysis of aTHC using aTHC-d5 as an internal standard.

Experimental Protocols

The following are generalized experimental protocols for the analysis of urinary allotetrahydrocortisol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methodologies described in the literature.

Sample Preparation

-

Enzymatic Hydrolysis: To measure total (free and conjugated) steroid metabolites, enzymatic hydrolysis is performed.

-

To 1 mL of urine, add an internal standard solution containing this compound.

-

Add β-glucuronidase/sulfatase from Helix pomatia.

-

Incubate at an appropriate temperature (e.g., 55°C) for a specified time (e.g., 2-4 hours) to deconjugate the steroids.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with an organic solvent such as methanol or ethyl acetate.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Column: A reversed-phase column (e.g., C18 or phenyl-hexyl) is typically used for the separation of steroid isomers.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate, is employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL of the reconstituted sample is injected.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both aTHC and the internal standard, aTHC-d5.

-

Example MRM Transitions (illustrative, specific values depend on the instrument):

-

aTHC: [M+H]+ → fragment 1, [M+H]+ → fragment 2

-

aTHC-d5: [M+H+5]+ → fragment 1+5, [M+H+5]+ → fragment 2+5

-

-

Conclusion

The analysis of urinary allotetrahydrocortisol, facilitated by the use of its stable isotope-labeled internal standard, this compound, offers a promising avenue for enhancing the biochemical assessment of adrenal insufficiency. Quantitative data reveals that patients with primary adrenal insufficiency exhibit a distinct urinary cortisol metabolite profile, including elevated levels of aTHC, even under replacement therapy. This suggests that monitoring aTHC and its ratios to other metabolites could provide a more nuanced understanding of cortisol metabolism in AI and may aid in optimizing therapeutic strategies. Further research is warranted to establish definitive reference ranges and diagnostic cut-offs for aTHC in different populations with adrenal insufficiency. The detailed experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to pursue these investigations.

References

- 1. Treatment of Adrenal Insufficiency – AIC Adrenal Insufficiency Coalition [adrenalinsufficiency.org]

- 2. Mass Spectrometry Theory and Application to Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cortisol - Wikipedia [en.wikipedia.org]

- 4. Improved Urinary Cortisol Metabolome in Addison Disease: A Prospective Trial of Dual-Release Hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Steroidogenesis with Allotetrahydrocortisol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Allotetrahydrocortisol-d5 as an internal standard in the investigation of steroidogenesis. Steroidogenesis is the biological process responsible for the synthesis of steroids from cholesterol, yielding a variety of hormones crucial for physiological functions. The accurate quantification of these steroids and their metabolites is paramount in endocrinology research, clinical diagnostics, and the development of therapeutic agents for steroid-related disorders.

Allotetrahydrocortisol (B135583), a key metabolite of cortisol, provides valuable insights into the activity of crucial enzymes in the steroidogenic pathway, particularly 5α-reductase. The use of its deuterated analog, this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly specific and sensitive method for the precise quantification of endogenous steroid levels. This stable isotope-labeled internal standard is essential for correcting analytical variability during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.[1][2]

The Role of Allotetrahydrocortisol in Steroidogenesis

Cortisol metabolism is a complex process involving several enzymatic conversions. One of the primary pathways involves the reduction of the A-ring of the steroid nucleus by 5α-reductase and 5β-reductase enzymes. 5α-reductase converts cortisol to allotetrahydrocortisol (allo-THF), while 5β-reductase produces tetrahydrocortisol (B1682764) (THF). The ratio of these metabolites can serve as an indicator of the relative activities of these enzymes, which can be altered in various physiological and pathological states.

The study of these metabolic pathways is critical in understanding conditions such as Congenital Adrenal Hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands' ability to produce certain steroid hormones.[3][4] In many forms of CAH, there are blockades in the steroid synthesis pathway, leading to an accumulation of precursor steroids and shunting of steroid intermediates towards alternative metabolic routes. Monitoring the levels of cortisol metabolites like allotetrahydrocortisol is crucial for diagnosing and managing such conditions.

Experimental Protocols

The accurate measurement of allotetrahydrocortisol and other steroids in biological matrices such as serum, plasma, or urine requires robust and validated analytical methods. The use of this compound as an internal standard is a cornerstone of these methods, particularly when employing LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE) for Serum Steroid Analysis

This protocol describes a general procedure for the extraction of a panel of steroids, including allotetrahydrocortisol, from human serum using a 96-well solid-phase extraction plate.

Materials:

-

Human serum samples

-

This compound internal standard working solution

-

96-well Solid-Phase Extraction (SPE) plate (e.g., C18 or HRP)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

96-well collection plate

-

Plate sealer

-

Centrifuge for 96-well plates

-

Nitrogen evaporator

Procedure:

-

Sample Thawing and Internal Standard Spiking: Thaw serum samples and the this compound internal standard working solution on ice. Vortex each to ensure homogeneity. To each 200 µL of serum, add a known amount of the this compound internal standard solution.

-

Protein Precipitation: Add 400 µL of acetonitrile to each sample, vortex thoroughly for 1 minute to precipitate proteins, and then centrifuge at 4000 rpm for 10 minutes.

-

SPE Column Conditioning: Condition the wells of the SPE plate by passing 1 mL of methanol followed by 1 mL of water through each well.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.

-

Washing: Wash the wells with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the steroids from the SPE plate with 1 mL of an appropriate organic solvent, such as methanol or acetonitrile, into a 96-well collection plate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of steroids is typically performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operating in positive ion mode.

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the steroids, and then return to the initial conditions for column re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | ESI or APCI, Positive Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Allotetrahydrocortisol and this compound (Representative):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Allotetrahydrocortisol | 367.2 | 331.2 | 15 |

| 295.2 | 25 | ||

| This compound | 372.2 | 336.2 | 15 |

| 300.2 | 25 |

Note: These are representative values and should be optimized for the specific instrument used.

Data Presentation

The use of a deuterated internal standard like this compound allows for the generation of highly accurate and precise quantitative data. The following tables represent typical validation data for an LC-MS/MS method for steroid analysis.

Table 1: Method Validation Parameters for Steroid Quantification

| Parameter | Allotetrahydrocortisol |

| Linear Range (ng/mL) | 0.1 - 100 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect (%) | < 15% |

Table 2: Representative Concentrations of Cortisol Metabolites in Healthy Adults (Urine, ng/mL)

| Metabolite | Mean Concentration | Standard Deviation |

| Cortisol | 25.5 | 8.2 |

| Cortisone | 55.1 | 15.7 |

| Tetrahydrocortisol (THF) | 150.3 | 45.1 |

| Allotetrahydrocortisol (allo-THF) | 75.8 | 22.5 |

| Tetrahydrocortisone (B135524) (THE) | 200.6 | 60.2 |

Data presented are representative and may vary between studies and populations.[5][6]

Visualizations

Steroidogenesis Pathway

The following diagram illustrates the major pathways of steroid hormone synthesis, starting from cholesterol. The enzymes responsible for each conversion are indicated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Metabolic Fate of Allotetrahydrocortisol-d5 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allotetrahydrocortisol (B135583), also known as 5α-Tetrahydrocortisol (5α-THF), is a significant metabolite of cortisol, the primary glucocorticoid in humans.[1][2] Produced in the adrenal cortex, cortisol and its metabolites are crucial biomarkers for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis and diagnosing various endocrine disorders.[1] The use of stable isotope-labeled analogs, such as Allotetrahydrocortisol-d5, is indispensable in pharmacokinetic and metabolic studies, allowing for precise differentiation from endogenous compounds. This technical guide provides a comprehensive overview of the presumed metabolic fate of this compound in vivo, detailed experimental protocols for its analysis, and a framework for data interpretation. While specific in vivo studies on this compound are not extensively documented in publicly available literature, this guide is constructed based on well-established principles of steroid metabolism and state-of-the-art analytical methodologies.

Predicted Metabolic Pathway of this compound

Allotetrahydrocortisol is a downstream metabolite of cortisol, formed through the action of 5α-reductase.[1] As a deuterated analog, this compound is expected to follow the same metabolic pathways as its endogenous counterpart. The primary route of elimination for Allotetrahydrocortisol is through conjugation, which increases its water solubility and facilitates urinary excretion.[3] The main conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs) primarily in the liver.[3][4] Sulfation, another common conjugation pathway for steroids, may also occur to a lesser extent.[5][6] The resulting conjugated metabolites are then transported to the kidneys for excretion in the urine.

Caption: Predicted primary metabolic pathways of this compound.

Experimental Protocols

A definitive in vivo study to elucidate the metabolic fate of this compound would involve its administration to subjects followed by the collection of biological samples over a defined time course. Urine is the primary matrix for analyzing Allotetrahydrocortisol and its metabolites.[1][7] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of urinary steroids.[8][9]

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study of this compound metabolism.

Caption: A generalized workflow for studying the in vivo metabolism of this compound.

Detailed Methodologies

1. Sample Preparation for Urinary Steroid Metabolite Analysis [8][10]

-

Internal Standard Addition: To each urine sample (e.g., 1 mL), add an appropriate internal standard (e.g., a different deuterated steroid not expected to be formed from the parent compound) to control for extraction efficiency and analytical variability.

-

Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, treat the urine samples with a mixture of β-glucuronidase and sulfatase. Incubate at an optimized temperature (e.g., 37-55°C) and pH for a sufficient duration (e.g., 2-12 hours).[10]

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and water. Apply the hydrolyzed urine sample to the cartridge. Wash the cartridge with water to remove interfering substances. Elute the steroids with an organic solvent such as methanol or ethyl acetate.[8][11]

-

Derivatization (for GC-MS analysis): Evaporate the eluate to dryness under a stream of nitrogen. To make the steroids volatile for GC analysis, perform a two-step derivatization. First, react with methoxyamine hydrochloride in pyridine (B92270) to form methyloxime (MO) derivatives of the keto groups. Second, react with a silylating agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or N-trimethylsilylimidazole to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.[12]

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., 5% phenyl methylpolysiloxane).

-

Injector: Operate in splitless mode.

-

Oven Temperature Program: A programmed temperature gradient is essential for separating the various steroid metabolites. A typical program might start at a lower temperature and ramp up to a final temperature of around 300°C.[13]

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Operate in selected ion monitoring (SIM) mode for targeted quantification of this compound and its expected metabolites, or in full scan mode for the identification of unknown metabolites.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate.[14]

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantifying the parent compound and its metabolites.

-

Quantitative Data Presentation (Hypothetical)

The following tables represent hypothetical quantitative data that could be obtained from an in vivo study of this compound. The data would be used to determine key pharmacokinetic parameters such as the rate of elimination and the relative abundance of different metabolites.

Table 1: Urinary Concentration of this compound and its Metabolites Over Time

| Time Point (hours) | This compound (ng/mL) | This compound-glucuronide (ng/mL) | This compound-sulfate (ng/mL) |

| 0-2 | 50.2 ± 5.1 | 150.6 ± 15.3 | 15.1 ± 2.5 |

| 2-4 | 35.8 ± 4.2 | 250.4 ± 22.8 | 25.0 ± 3.1 |

| 4-8 | 20.1 ± 2.9 | 350.9 ± 30.1 | 35.1 ± 4.0 |

| 8-12 | 10.5 ± 1.8 | 200.3 ± 18.7 | 20.0 ± 2.8 |

| 12-24 | 2.3 ± 0.5 | 50.7 ± 6.2 | 5.1 ± 1.1 |

Data are presented as mean ± standard deviation.

Table 2: Cumulative Urinary Excretion of this compound and its Metabolites

| Time Interval (hours) | Cumulative Excretion (% of Administered Dose) |

| 0-4 | 35.5 |

| 0-8 | 65.2 |

| 0-12 | 80.1 |

| 0-24 | 92.8 |

Conclusion

References

- 1. 5a-Tetrahydrocortisol | Rupa Health [rupahealth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glucuronidation - Wikipedia [en.wikipedia.org]

- 4. Chemical conversion of corticosteroids to 3 alpha,5 alpha-tetrahydro derivatives. Synthesis of allotetrahydrocortisol glucuronides and allotetrahydrocortisone glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Steroid Sulfation in Adrenal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary steroid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.rug.nl [pure.rug.nl]

- 13. mdpi.com [mdpi.com]

- 14. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Allotetrahydrocortisol-d5 in the Diagnostic Landscape of Adrenal Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate diagnosis of adrenal disorders, a spectrum of conditions characterized by dysregulated steroid hormone production, presents a significant clinical challenge. Urinary steroid profiling by mass spectrometry has emerged as a powerful, non-invasive tool for the differential diagnosis of these conditions. This technical guide delves into the core of this methodology, focusing on the relevance of Allotetrahydrocortisol (aTHF), a key metabolite of cortisol, and its deuterated internal standard, Allotetrahydrocortisol-d5. The use of such internal standards is fundamental to achieving the high accuracy and precision required for clinical decision-making. This document provides a comprehensive overview of the analytical techniques, presents quantitative data on urinary steroid excretion in various adrenal pathologies, and outlines the underlying biochemical pathways.

Introduction to Adrenal Disorders and the Imperative for Advanced Diagnostics

Adrenal glands produce a variety of steroid hormones essential for regulating metabolism, immune function, blood pressure, and stress responses. Pathologies of the adrenal glands, such as Cushing's syndrome, Addison's disease, and adrenal tumors (benign adenomas versus malignant carcinomas), lead to significant morbidity and mortality.[1] The clinical presentation of these disorders can often be ambiguous, necessitating robust diagnostic methods to ensure timely and appropriate treatment.

Traditional diagnostic approaches often involve a combination of imaging techniques and blood or urine tests for individual hormones.[2] However, these methods can have limitations in specificity and sensitivity, particularly in differentiating benign from malignant adrenal tumors.[2] Urinary steroid metabolomics, which involves the comprehensive analysis of steroid hormone metabolites, offers a more detailed and accurate picture of adrenal function and dysfunction.[3]

The Significance of Allotetrahydrocortisol and the Role of this compound

Allotetrahydrocortisol (aTHF) is a major inactive metabolite of cortisol, formed through the action of 5α-reductase. Its urinary excretion levels reflect the overall production and metabolism of cortisol. In various adrenal disorders, the profile of cortisol and its metabolites, including aTHF, is significantly altered. Therefore, accurate quantification of aTHF is crucial for diagnostic interpretation.

Mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for urinary steroid profiling.[4][5] To ensure the accuracy and reliability of these quantitative analyses, a stable isotope-labeled internal standard is essential. This compound, a deuterated form of aTHF, serves this critical purpose. By adding a known amount of this compound to each urine sample prior to analysis, variations in sample preparation and instrument response can be corrected for, leading to highly precise and accurate quantification of the endogenous aTHF.

Quantitative Analysis of Urinary Steroid Metabolites in Adrenal Disorders

Urinary steroid profiling reveals distinct patterns in different adrenal disorders. The following tables summarize quantitative data from studies utilizing mass spectrometry to analyze urinary steroid metabolites. These data highlight the differential excretion of key steroids, including cortisol metabolites, in various patient populations compared to healthy controls.

Table 1: Urinary Steroid Metabolite Excretion in Adrenocortical Carcinoma (ACC) vs. Adrenocortical Adenoma (ACA) and Other Adrenal Conditions

| Steroid Metabolite | ACC (n=27) | ACA (n=107) | Other Adrenal Conditions (n=18) | p-value (ACC vs. ACA) |

| Tetrahydro-11-deoxycortisol (THS) | Significantly Higher | Lower | Lower | <0.001 |

| Androsterone | Significantly Higher | Lower | Lower | <0.001 |

| Etiocholanolone | Significantly Higher | Lower | Lower | <0.001 |

| Dehydroepiandrosterone (DHEA) | Significantly Higher | Lower | Lower | <0.001 |

| 17-hydroxypregnenolone | Significantly Higher | Lower | Lower | <0.001 |

| Pregnenetriol | Significantly Higher | Lower | Lower | <0.001 |

| Tetrahydrocortisone (THE) | Significantly Higher | Lower | Lower | <0.001 |

| Tetrahydrocortisol (THF) | Significantly Higher | Lower | Lower | <0.001 |

| Allotetrahydrocortisol (aTHF) | Significantly Higher | Lower | Lower | <0.001 |

| α-Cortolone | Significantly Higher | Lower | Lower | <0.001 |

| β-Cortolone | Significantly Higher | Lower | Lower | <0.001 |

| β-Cortol | Significantly Higher | Lower | Lower | <0.001 |

| Tetrahydrocorticosterone (THB) | Significantly Higher | Lower | Lower | <0.001 |

| Allotetrahydrocorticosterone (aTHB) | Significantly Higher | Lower | Lower | <0.001 |

| 11-Dehydro-tetrahydrocorticosterone (THA) | Significantly Higher | Lower | Lower | <0.001 |

| 18-Hydroxycortisol | Significantly Higher | Lower | Lower | <0.001 |

| 6β-Hydroxycortisol | Significantly Higher | Lower | Lower | <0.001 |

| 20α-Dihydrocortisol | Significantly Higher | Lower | Lower | <0.001 |

Data adapted from a study by Kerkhofs et al. (2017), which demonstrated that eighteen steroid metabolites were excreted in significantly higher concentrations in patients with ACC.[6]

Table 2: Urinary Cortisol Metabolite Ratios in Cushing's Syndrome

| Parameter | Cushing's Syndrome | Healthy Controls | p-value |

| (THF + aTHF) / THE Ratio | Significantly Increased | Baseline | <0.001 |

| Urinary Free Cortisol (UFF) | Significantly Increased | Baseline | <0.001 |

| Urinary Free Cortisone (B1669442) (UFE) | Increased | Baseline | <0.05 |

This table illustrates the altered cortisol metabolism in Cushing's syndrome, where the regeneration of cortisol from cortisone is enhanced.[7]

Table 3: Urinary Glucocorticoid Metabolites in Adrenal Insufficiency

| Parameter | Adrenal Insufficiency (on replacement therapy) | Healthy Controls | p-value |

| Total Glucocorticoid Metabolites | Increased | Baseline | <0.05 |

| Urinary Free Cortisol (UFF) | Variable, often lower without treatment | 14.0 ± 7.8 µg/8h | <0.001 (during infusion) |

Patients with adrenal insufficiency on hydrocortisone (B1673445) replacement can show altered urinary cortisol excretion. The baseline untreated state is characterized by low cortisol production.

Experimental Protocols

The accurate quantification of urinary steroids relies on meticulous and validated analytical methods. The following is a representative protocol for the analysis of urinary steroids by LC-MS/MS, a common high-throughput method.

Key Experiment: Urinary Steroid Profiling by LC-MS/MS

Objective: To quantify the concentration of Allotetrahydrocortisol and other steroid metabolites in human urine.

Methodology:

-

Sample Preparation:

-

A 24-hour urine collection is performed, and the total volume is recorded.

-

An aliquot of the urine sample (typically 1 mL) is taken for analysis.

-

A known concentration of the internal standard mixture, including this compound, is added to the urine sample.

-

Enzymatic hydrolysis is performed using β-glucuronidase/sulfatase to deconjugate the steroid metabolites.

-

The deconjugated steroids are then extracted from the urine matrix using solid-phase extraction (SPE).

-

The extracted steroids are evaporated to dryness and reconstituted in a solvent suitable for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance liquid chromatography system. The steroids are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water and methanol (B129727) with a small amount of formic acid.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The steroids are ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each steroid and its deuterated internal standard are monitored. This provides high selectivity and sensitivity for quantification.

-

-

Data Analysis:

-

The peak areas of the endogenous steroids and their corresponding deuterated internal standards are measured.

-

A calibration curve is generated using known concentrations of steroid standards.

-

The concentration of each steroid in the urine sample is calculated by comparing its peak area ratio to the internal standard with the calibration curve.

-

The final results are typically expressed as micrograms or nanomoles per 24 hours.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical pathways and experimental procedures is crucial for understanding the context of Allotetrahydrocortisol in adrenal diagnostics.

Steroidogenesis Pathway of Cortisol and its Metabolism to Allotetrahydrocortisol

The synthesis of cortisol in the adrenal cortex and its subsequent metabolism are tightly regulated processes.

Caption: Simplified steroidogenesis pathway of cortisol and its metabolism.

Experimental Workflow for Urinary Steroid Profiling

The process from sample collection to data interpretation follows a structured workflow.

Caption: Experimental workflow for urinary steroid profiling by LC-MS/MS.

Diagnostic Logic for Adrenal Disorders using Urinary Steroid Profiling

The interpretation of urinary steroid profiles follows a logical pathway to differentiate between various adrenal conditions.

Caption: Diagnostic logic for adrenal disorders using urinary steroid profiling.

Conclusion

Urinary steroid metabolomics, underpinned by the use of stable isotope-labeled internal standards like this compound, represents a significant advancement in the diagnosis of adrenal disorders. The comprehensive data obtained from these analyses provide a detailed snapshot of adrenal steroidogenesis and metabolism, enabling a more accurate and non-invasive differentiation between benign and malignant adrenal tumors, and aiding in the diagnosis of conditions like Cushing's syndrome and adrenal insufficiency. As high-throughput technologies such as LC-MS/MS become more widely adopted, the integration of urinary steroid profiling into routine clinical practice holds the promise of improving patient outcomes through earlier and more precise diagnosis. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals working to further refine and apply these powerful diagnostic tools.

References

- 1. Delineating endogenous Cushing's syndrome by GC-MS urinary steroid metabotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diagnosis of a malignant adrenal mass: the role of urinary steroid metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. mdpi.com [mdpi.com]

- 5. Diagnostic Value of Urinary Steroid Profiling in the Evaluation of Adrenal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Types of Urinary Steroid Profiling Obtained by High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry in Patients with Adrenocortical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low Impact of Urinary Cortisol in the Assessment of Hydrocortisone Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of Allotetrahydrocortisol-d5 in Endocrinology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Allotetrahydrocortisol-d5 (allo-THF-d5) in modern endocrinology research. Its primary application as a stable isotope-labeled internal standard in mass spectrometry-based steroid profiling has revolutionized the accuracy and reliability of quantifying cortisol metabolites. This document details the underlying metabolic pathways, experimental protocols for urinary steroid analysis, and the quantitative parameters essential for robust analytical method development.

Introduction: The Importance of Cortisol Metabolism and its Biomarkers

Cortisol, the primary glucocorticoid in humans, is a crucial regulator of a wide array of physiological processes, including metabolism, immune response, and stress adaptation. The assessment of cortisol and its metabolites provides a window into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and key steroidogenic enzymes. Dysregulation of cortisol metabolism is implicated in a variety of endocrine disorders, such as Cushing's syndrome, Addison's disease, and congenital adrenal hyperplasia (CAH).

Allotetrahydrocortisol (B135583) (allo-THF) is a significant A-ring reduced metabolite of cortisol. Its formation is catalyzed by the sequential action of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). The ratio of cortisol metabolites, including allo-THF, to cortisone (B1669442) metabolites serves as a valuable indicator of the activity of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which is crucial for modulating local glucocorticoid action.

Accurate quantification of these metabolites is paramount for both clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, such as this compound, is fundamental to achieving precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.

Cortisol Metabolism to Allotetrahydrocortisol

The metabolic conversion of cortisol to allotetrahydrocortisol is a key pathway in glucocorticoid catabolism. This process primarily occurs in the liver and involves two main enzymatic steps, as illustrated in the signaling pathway diagram below.

The Role of this compound as an Internal Standard

This compound is a deuterated analog of allotetrahydrocortisol, meaning five hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification for several reasons:

-

Co-elution: It has nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during sample preparation and chromatographic separation.

-

Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

-

Correction for Variability: It effectively corrects for analyte loss during sample extraction and any fluctuations in instrument response (ion suppression or enhancement), leading to more accurate and precise measurements.

Quantitative Data for Allotetrahydrocortisol and this compound

The following tables summarize key quantitative parameters for the analysis of Allotetrahydrocortisol using this compound as an internal standard by LC-MS/MS. These values are compiled from various research articles and may vary depending on the specific instrumentation and analytical conditions.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Allotetrahydrocortisol | 367.2 | 349.2 | 295.2 |

| This compound | 372.2 | 354.2 | 300.2 |

Table 2: Chromatographic and Method Performance Parameters

| Parameter | Allotetrahydrocortisol | Notes |

| Retention Time (min) | ~12.88 | Varies with chromatographic conditions.[1] |

| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 ng/mL | Dependent on the specific method and matrix.[1] |

| Upper Limit of Quantification (ULOQ) | ~160 ng/mL | Can be extended with sample dilution. |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and response. |

| Recovery (%) | > 85% | Demonstrates the efficiency of the extraction process. |

| Precision (%CV) | < 15% | Reflects the reproducibility of the measurement. |

Experimental Protocols

The following sections provide a detailed methodology for the analysis of urinary steroids using this compound as an internal standard.

Sample Preparation: Urinary Steroid Extraction

This protocol outlines the steps for extracting steroid metabolites from urine samples.

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.

-

Internal Standard Spiking: To 1 mL of the supernatant, add a known concentration of the this compound internal standard solution.

-

Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme to the urine sample to deconjugate the steroid metabolites. Incubate the mixture at 37°C for 2-4 hours.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with an organic solvent such as methanol or acetonitrile (B52724).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of Allotetrahydrocortisol.

-

Liquid Chromatography (LC) System:

-

Column: A C18 reverse-phase column is typically used for steroid separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate the various steroid metabolites. The gradient starts with a higher percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the course of the run.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Allotetrahydrocortisol and this compound as listed in Table 1.

-

Collision Energy and Other Parameters: Optimize instrument-specific parameters such as collision energy, declustering potential, and source temperature to achieve the best signal intensity.

-

Experimental Workflow and Data Analysis

The overall workflow for urinary steroid profiling using this compound is depicted in the diagram below.

Data analysis involves integrating the peak areas for both the endogenous Allotetrahydrocortisol and the this compound internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. The concentration of Allotetrahydrocortisol in the unknown samples is then calculated from this calibration curve.

Conclusion

This compound is an indispensable tool in endocrinology research, enabling the accurate and precise quantification of Allotetrahydrocortisol. Its use as an internal standard in LC-MS/MS-based steroid profiling provides reliable data for assessing HPA axis function and the activity of key steroidogenic enzymes. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of endocrinology. The continued application of such robust analytical techniques will undoubtedly lead to further advancements in our understanding and management of endocrine disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of Cortisol and its Metabolites in Human Urine using Allotetrahydrocortisol-d5 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous quantitative analysis of cortisol and its major metabolites in human urine using a stable isotope-labeled internal standard, Allotetrahydrocortisol-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Cortisol, the primary glucocorticoid in humans, is essential for regulating a wide range of physiological processes, including metabolism, immune response, and stress adaptation.[1][2] The assessment of cortisol levels and its metabolic profile provides a valuable tool for diagnosing and monitoring various endocrine disorders, such as Cushing's syndrome and Addison's disease, and for understanding the activity of the hypothalamic-pituitary-adrenal (HPA) axis.[1][3][4]

Urinary free cortisol (UFC) analysis is a common method for assessing adrenal function.[3] However, a more comprehensive understanding of cortisol metabolism can be achieved by quantifying its major metabolites. The primary metabolic pathways of cortisol involve its conversion to cortisone (B1669442), and the subsequent reduction of both cortisol and cortisone to their tetrahydro-metabolites: tetrahydrocortisol (B1682764) (THF), allo-tetrahydrocortisol (aTHF), and tetrahydrocortisone (B135524) (THE).[5][6]

LC-MS/MS has emerged as the preferred method for the analysis of steroids due to its high sensitivity and specificity, overcoming the limitations of immunoassays which can be prone to cross-reactivity.[7][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification.[10] this compound, a deuterated form of a key cortisol metabolite, closely mimics the analytical behavior of the target analytes, thereby correcting for variations in sample preparation and instrument response.[10]

This application note details a robust LC-MS/MS method for the simultaneous quantification of cortisol, cortisone, and their major tetrahydro-metabolites in human urine, employing this compound as an internal standard.

Cortisol Metabolism and Signaling Pathway

Cortisol is synthesized from cholesterol in the adrenal cortex under the stimulation of adrenocorticotropic hormone (ACTH).[1][11] Its biological effects are mediated by the glucocorticoid receptor. The metabolism of cortisol is primarily regulated by the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which interconvert active cortisol and inactive cortisone, and by 5α- and 5β-reductases, which produce the tetrahydro-metabolites.[5]

Caption: Cortisol synthesis and primary metabolic pathways.

Experimental Protocol

This protocol outlines the procedure for the quantitative analysis of cortisol and its metabolites in urine.

Materials and Reagents

-

Cortisol, Cortisone, Tetrahydrocortisol (THF), Allotetrahydrocortisol (aTHF), and Tetrahydrocortisone (THE) analytical standards

-

This compound (Internal Standard)

-

Methanol (B129727), Acetonitrile, Water (LC-MS grade)

-

Formic acid

-

β-glucuronidase from Helix pomatia

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

24-hour urine collection containers

Sample Preparation

The following workflow outlines the key steps from sample collection to analysis.

Caption: Experimental workflow for urinary cortisol metabolite analysis.

Step-by-Step Protocol:

-

Urine Collection: Collect a 24-hour urine sample and record the total volume. Centrifuge an aliquot at 3000 x g for 10 minutes.[12]

-

Internal Standard Spiking: To 500 µL of the urine supernatant, add 50 µL of the internal standard working solution (this compound).[13]

-

Enzymatic Hydrolysis: To deconjugate the metabolites, add β-glucuronidase and incubate at 55°C for at least 2 hours.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[7]

LC-MS/MS Conditions

Liquid Chromatography (LC):

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |

| Gradient | A typical gradient starts with a low percentage of B, increases to a high percentage to elute the analytes, followed by a re-equilibration step. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

Tandem Mass Spectrometry (MS/MS):

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. |

Quantitative Data

The following tables summarize the performance characteristics of similar LC-MS/MS methods for the quantification of cortisol and its metabolites.

Table 1: Method Validation Parameters for Cortisol and Cortisone

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Recovery (%) |

| Cortisol | 0.25 - 30 µg/dL | 0.2 µg/dL | 7.3 - 16 | 7.3 - 16 | 97 - 123 |

| Cortisone | 0.25 - 30 µg/dL | 0.2 µg/dL | 7.3 - 16 | 7.3 - 16 | 97 - 123 |

Data adapted from a validated LC-MS/MS method for urinary cortisol and cortisone.[9]

Table 2: Performance Characteristics for Tetrahydro-metabolites

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) |

| THF | 0.2 - 160 | 0.2 | < 15 | < 15 | > 86.1 |

| aTHF | 0.2 - 160 | 0.2 | < 15 | < 15 | > 86.1 |

| THE | 0.2 - 160 | 0.2 | < 15 | < 15 | > 86.1 |

Data adapted from a validated LC-MS/MS method for the simultaneous determination of cortisol, cortisone, and their tetrahydro-metabolites in human urine.[5]

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantitative analysis of cortisol and its major metabolites in human urine. This comprehensive profiling of the cortisol metabolome offers valuable insights for researchers, scientists, and drug development professionals in the fields of endocrinology, clinical chemistry, and pharmaceutical research. The detailed protocol and performance characteristics presented in this application note can serve as a guide for the implementation and validation of this analytical method in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measurement of Urinary Free Cortisol and Cortisone by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: map04927 [genome.jp]

- 5. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. mdpi.com [mdpi.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 🧪 The Adrenal Cortex Demystified: MCAT Pathways Made Visual — King of the Curve [kingofthecurve.org]

- 12. research.unipd.it [research.unipd.it]

- 13. chromsystems.com [chromsystems.com]

Application Notes and Protocols for Steroid Hormone Quantification in Urine Using Allotetrahydrocortisol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of steroid hormones and their metabolites in urine is a critical tool in clinical diagnostics, endocrinology research, and drug development. Urinary steroid profiling provides a non-invasive window into the function of the adrenal glands, gonads, and other endocrine tissues.[1][2][3] The use of stable isotope-labeled internal standards, such as Allotetrahydrocortisol-d5, is essential for achieving high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.[4] This internal standard closely mimics the chemical and physical properties of the native analyte, Allotetrahydrocortisol, thereby compensating for variations in sample preparation and instrument response.[4] These application notes provide a detailed protocol for the quantification of a panel of steroid hormones in human urine using this compound as an internal standard.

Experimental Protocols

This protocol outlines a comprehensive procedure for the analysis of urinary steroid hormones, including cortisol and its key metabolites. The methodology is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.[2][3][5][6][7]

Sample Preparation

-

Urine Collection and Storage: Collect 24-hour urine samples and store them at -20°C or lower until analysis to ensure sample stability.[6]

-

Enzymatic Hydrolysis:

-

Thaw urine samples at room temperature and vortex to ensure homogeneity.

-

Pipette 500 µL of urine into a 15-mL glass culture tube.[5]

-

Add an internal standard mix containing this compound and other relevant deuterated standards.[6]

-

Add 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) containing β-glucuronidase/arylsulfatase to deconjugate the steroid metabolites.[5][8]

-

Incubate the mixture at an appropriate temperature (e.g., 55°C) for a specified time (e.g., 2-4 hours) to ensure complete hydrolysis.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.[7][8]

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interfering polar compounds.

-

Elute the steroids with an organic solvent, such as methanol or a mixture of methyl tert-butyl ether and ethyl acetate.[5][6]

-

-

Evaporation and Reconstitution:

Preparation of Calibration Standards and Quality Controls

-

Prepare a stock solution of this compound and other deuterated internal standards in methanol.[6]

-

Prepare a series of calibration standards by spiking steroid-free urine with known concentrations of the target steroid hormones.[1][6]

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner to the calibration standards.[6]

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

Data Presentation

The following tables summarize typical quantitative data for the analysis of steroid hormones in urine using LC-MS/MS with deuterated internal standards.

Table 1: Method Validation Parameters for Urinary Steroid Hormones [5][10]

| Analyte | Linearity Range (ng/mL) | Recovery (%) |

| Cortisol | 0.1 - 120 | >89 |

| Cortisone | 0.1 - 120 | >89 |

| Allotetrahydrocortisol | 1 - 120 | >89 |

| Tetrahydrocortisol | 1 - 120 | >89 |

| Tetrahydrocortisone | 1 - 120 | >89 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Steroid Hormones in Urine [5][9][11]

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| Cortisol | 0.04 - 0.28 | 0.14 - 0.92 |

| Cortisone | 0.04 - 0.28 | 0.14 - 0.92 |

| Testosterone | 1.0 - 2.5 | 2.5 - 5.0 |

| Progesterone | 1.0 - 2.5 | 2.5 - 5.0 |

| Estrone | 1.0 - 2.5 | 2.5 - 5.0 |

Mandatory Visualization

Caption: Experimental workflow for urinary steroid hormone quantification.

Caption: Simplified cortisol metabolic pathway.

References

- 1. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]